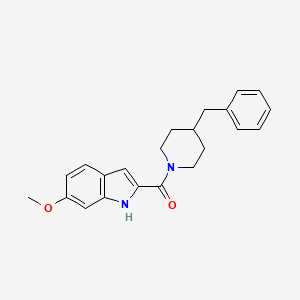
(4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have various biochemical and physiological effects and has been used in a variety of lab experiments to study its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of (4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is not yet fully understood, but it is believed to act as a partial agonist at certain receptors in the brain. This compound has been shown to bind to both the serotonin and dopamine receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
(4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to increase dopamine and serotonin release in certain brain regions, which may contribute to its potential as a pharmacological tool.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying these systems. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on (4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone. One area of interest is the development of more selective compounds that can target specific receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of (4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex process that requires the use of specialized equipment and chemicals. The most commonly used method for synthesizing this compound involves the reaction of 4-benzylpiperidine and 6-methoxyindole-2-carboxylic acid with thionyl chloride, followed by the addition of methylamine.
Applications De Recherche Scientifique
(4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has been used in a variety of scientific research applications due to its potential as a pharmacological tool. This compound has been shown to have a high affinity for certain receptors in the brain, including the serotonin and dopamine receptors, making it a useful tool for studying these systems.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-26-19-8-7-18-14-21(23-20(18)15-19)22(25)24-11-9-17(10-12-24)13-16-5-3-2-4-6-16/h2-8,14-15,17,23H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJHJZOCDXGFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535578.png)
![3-[4-[1-[[4-(Trifluoromethyl)pyrimidin-2-yl]amino]ethyl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7535584.png)
![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)


![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)

![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)
![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)
![3-amino-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7535645.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535649.png)
![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)
